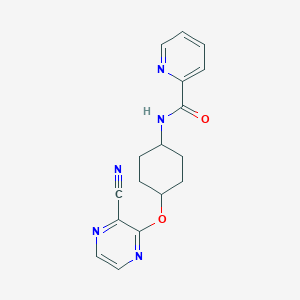

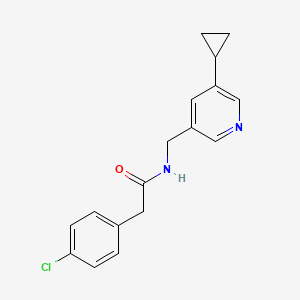

![molecular formula C17H19NO2S B2625348 benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320505-89-1](/img/structure/B2625348.png)

benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Photochemical Synthesis of Angular Pentacyclic Compounds

In a study by Dalal et al. (2017), photo-reorganization of certain benzo[b]thiophene derivatives in methanol under UV light was explored, leading to the formation of angular pentacyclic compounds. This method represents a green and convenient synthesis approach, avoiding the use of specific and toxic reagents, and yields compounds with potential applications in various chemical domains (Dalal et al., 2017).

Palladium-Catalyzed Synthesis

Chen et al. (2017) developed a palladium-catalyzed Sonogashira type cross-coupling reaction to synthesize 2-substituted benzo[b]thiophenes, demonstrating the versatility of these compounds in chemical synthesis. This method offers moderate to good yields and has been applied to produce compounds with potential as cannabinoid receptor ligands (Chen et al., 2017).

Crystal Structure Analysis

Sonar et al. (2003) reported on the crystal structure of a benzo[b]thiophene derivative, showcasing the structural details that are crucial for understanding the chemical behavior and potential applications in materials science (Sonar et al., 2003).

Synthesis of Bis(benzo[b]thiophen-2-yl)methane Derivatives

Katzsch et al. (2016) described the synthesis and crystal structures of bis(benzo[b]thiophen-2-yl)methane derivatives, indicating their potential as building blocks in pharmaceuticals and material science. These structures show interesting edge-to-face and S...π interactions, providing insights into their assembly and potential applications (Katzsch et al., 2016).

Dual Antidepressant Drugs

Orus et al. (2002) synthesized benzo[b]thiophene derivatives with various substituents, aiming to develop dual antidepressant drugs. These compounds exhibit promising in vitro affinity for 5-HT1A receptors and serotonin reuptake inhibition, highlighting their potential therapeutic applications (Orus et al., 2002).

Agonists for the Alpha7 Nicotinic Acetylcholine Receptor

Tatsumi et al. (2004) discovered a series of 3-substituted 1-azabicyclo[2.2.2]octanes as potent agonists for the alpha7 nicotinic acetylcholine receptor, demonstrating the pharmaceutical relevance of benzo[b]thiophene derivatives in developing new therapeutic agents (Tatsumi et al., 2004).

properties

IUPAC Name |

1-benzothiophen-2-yl-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-20-14-9-12-6-7-13(10-14)18(12)17(19)16-8-11-4-2-3-5-15(11)21-16/h2-5,8,12-14H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPPXNPJLBDLHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625266.png)

![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B2625267.png)

![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2625269.png)

![4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B2625271.png)

![4-chloro-N'-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2625272.png)

![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2625277.png)

![4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2625284.png)